Journal Name:Energy
Journal ISSN:0360-5442
IF:8.857
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/483/description#description
Year of Origin:0
Publisher:Elsevier Ltd
Number of Articles Per Year:2175
Publishing Cycle:Monthly
OA or Not:Not
Comparing column dynamics in the liquid and vapor phase adsorption of biobutanol on an activated carbon monolith
Energy ( IF 8.857 ) Pub Date: 2022-06-01 , DOI: 10.1007/s10450-022-00362-y
Adsorbent monoliths are gaining increasing interest in gas phase separation processes, but have rarely been studied for liquid phase separations. In this work, we investigate an activated carbon monolith for the recovery of biobutanol from model liquid mixtures as well as compare the obtained column dynamics with the adsorption of biobutanol from gas mixtures. Single solute adsorption isotherms of acetone, n-butanol and ethanol revealed the carbon’s larger affinity for n-butanol (0.11 g/g adsorbed at 2 wt%), while dynamic separations on a fixed-bed of crushed monolith granules proved its capability to effectively separate an aqueous mixture of these three fermentation products. In contrast, liquid phase breakthrough experiments of n-butanol on the monolith column were marked by almost instantaneous detection of adsorbate at the outlet (< 5 min.) and broad tailing of the concentration curve. Measures to improve inlet flow distribution or increasing temperature to enhance mass transfer were unsuccessful. In contrast, using the same inlet flow distributors, a sharp breakthrough profile could be obtained in vapor phase, while the gas contact time (17 s) was much lower than in liquid phase (1300 s). A comparison of characteristic mass transfer times of the adsorption process highlighted the important role of the external film resistance in liquid compared to vapor phase adsorption.
Detail
Integrated uncertainty quantification and sensitivity analysis of single-component dynamic column breakthrough experiments
Energy ( IF 8.857 ) Pub Date: 2022-05-14 , DOI: 10.1007/s10450-022-00361-z
We have carried out the traditional analysis of a set of dynamic breakthrough experiments on the \(\hbox {CO}_2\)/He system adsorbing onto activated carbon by fitting a 1D dynamic column breakthrough model to the transient experimental profiles. We have quantified the uncertainties in the fitted model parameters using the techniques of Bayesian inference, and have propagated these parametric uncertainties through the dynamic model to assess the robustness of the modelling. We have found significant uncertainties in the outlet mole fraction profile, internal temperature profile and internal adsorption profiles of approximately \(\pm 15\%\). To assess routes to reduce these uncertainties we have applied a global variance-based sensitivity analysis to the dynamic model using the Sobol method. We have found that approximately \(70\%\) of the observed variability in the modelling outputs can be attributed to uncertainties in the adsorption isotherm parameters that describe its temperature dependence. We also make various recommendations for practitioners, using the developed Bayesian statistical tools, regarding the choice of the isotherm model, the choice of the fitting data for the extraction of system specific parameters and the simplification of the wall energy balance.
Detail
Adsorption of organic solvent vapours on carbon nanotubes, few-layer graphene nanoflakes and their nitrogen-doped counterparts
Energy ( IF 8.857 ) Pub Date: 2021-12-02 , DOI: 10.1007/s10450-021-00349-1
AbstractThis work studies the influence of nitrogen doping of carbon nanotubes (CNTs) and few-layer graphene nanoflakes (GNFs) on the adsorption of organic solvent vapours. The synthesized materials (CNTs, GNFs and N-doped counterparts) were thoroughly characterized by simultaneous thermal analysis, low temperature nitrogen physisorption and X-Ray photoelectron spectroscopy. The basic regularities of the adsorption of organic solvent vapours were studied using acetone, ethyl acetate, acetic acid and toluene. The dependence of the maximum adsorption capacity of CNTs, GNFs and N-doped counterparts on the dipole moment of adsorbate was investigated. The dependencies of the isosteric heat of adsorption on the degree of surface coverage for various pairs of adsorbate-adsorbent were obtained and the average values of the heat of adsorption were calculated. It was found that introduction of nitrogen into the structure of CNTs and GNFs significantly increases the heat of acetic acid vapour adsorption.
Detail
Supercritical argon adsorption in connected pores composed of cavity and neck: effect of cavity size and temperature
Energy ( IF 8.857 ) Pub Date: 2023-07-19 , DOI: 10.1007/s10450-023-00398-8
This paper studies supercritical argon adsorption in connected pores composed of cavity and neck by using a grand canonical Monte Carlo simulation. The effect of pressure, temperature, and cavity size were investigated systematically on the absolute and excess densities. Moreover, the sub-isotherm adsorption in the cavity and neck was also explored individually. We found that when the cavity is significantly larger than the neck, the total excess isotherm has three clear peaks, which are governed by the neck, cavity, and closed end. The first peak at low pressure is mainly caused by the adsorption in the pore neck, the second peak at higher pressure is largely in order to fill the cavity, and the third peak at higher pressure occurs because adsorbate molecules accumulate between previously adsorbed layers at the closed end. Thus, the peaks are found when the derivation of bulk density and absolute pore density in each section is almost equal. Furthermore, when the temperature is increased, the first and third peaks disappear slightly because the kinetic energy at high temperature reduces the fluid–solid and fluid–fluid interactions. Therefore, a plateau behavior in high-pressure isotherm can be observed because of the interplay between the effects of the closed end and high temperature in pore connectivity. The feature changes to a single peak prior to an increasing at high pressures when N2 adsorption is considered. Due to its molecular length is relatively large to the pore structures. This study offers the knowledge to understand and develop supercritical fluid in pore connectivity.
Detail
Adsorption of asphaltenes on multiscale porous alumina
Energy ( IF 8.857 ) Pub Date: 2022-09-21 , DOI: 10.1007/s10450-022-00366-8
Alumina catalysts are frequently used in refineries for the hydrotreatment of heavy petroleum fraction that are enriched in asphaltenes. The transport of real and model asphaltenes molecules through powder and alumina’s extrudates treated or not at 150 °C to remove or not surface-adsorbed water was studied. The kinetics and isotherms of adsorption at 298 K were obtained by the solution depletion method. Calorimetric experiments were also investigated. The kinetic is faster on the powder than on the alumina extrudates where the equilibrium is reached after 24 h (against 1 h for the powder) due to mass transfer limitation. The capacity of adsorption of model asphaltenes on untreated powder and extrudates is comparable around 1.1 and 1.2 mg.m− 2 and increases with the heat treatment due to water removal. Both adsorption strength and capacity of real asphaltenes on alumina is lower compared to the model asphaltene molecule which could be explained by the strong interaction between the acidic function of the model molecule and the alumina surface. The calorimetric study in absence of alumina shows the dimerization of model asphaltene molecules. In presence of alumina, the enthalpy of adsorption of model and real asphaltenes on alumina is determined. The enthalpy of adsorption of model asphaltenes on treated powder is higher than on untreated powder meaning that more energetic sites are available (probably due to the release of water-occupied sites) and the curve obtained for treated powder suggests different adsorption sites. The enthalpy of adsorption of model asphaltene is higher for the treated extrudates but these results must be taken carefully because the kinetic of adsorption is very slow (24 h) for extrudates. The effect of flow rate was studied by saturating an extrudate column with model asphaltene molecules. The adsorption increases as the flow rate decreases which could be explained by higher friction in the macropores leading to the release of weakly retained asphaltenes as the flow rate increases or by less intermediate pore blocking by asphaltenes as the flow rate and thus the pressure increases. This study shows that the transport of asphaltenes through porous alumina supports is a complex process depending on many parameters.
Detail
Liquid adsorption and immersion of two alcohol–water mixtures on carbon molecular sieves
Energy ( IF 8.857 ) Pub Date: 2022-04-09 , DOI: 10.1007/s10450-022-00359-7
The adsorption excess isotherms of ethanol–water and propanol–water mixtures are studied on a series of carbon molecular sieves with well-separated micro- and mesoporosity at 298.15 K. The preferential adsorption of one component from a mixture is measured by using vibration densitometry for the concentration analysis. Microcalorimetrically measured enthalpies, which are released upon immersion of the carbon materials in the binary mixtures, complement the adsorption excess data. It is shown that (i) density measurements are well applicable for studying liquid-phase adsorption, (ii) liquid-adsorption isotherms are sensitive to smallest chain length differences of the adsorptives, (iii) the calculated separation diagrams depend strongly on the assumptions about the adsorbed phase, and (iv) the combined determination of gas, vapor and liquid adsorption isotherms and immersion enthalpies offers advantages for the analysis of complex adsorption systems.
Detail
Adsorption mechanisms of ethane, ethene and ethyne on calcium exchanged LTA and FAU zeolites
Energy ( IF 8.857 ) Pub Date: 2023-07-11 , DOI: 10.1007/s10450-023-00392-0
The aim of this study is to unravel the influence of single, double and triple bonds in hydrocarbons on the mechanisms of adsorption on zeolites. Therefore, the adsorption of the C2 hydrocarbons ethane, ethene and ethyne on different adsorbents is studied by adsorption calorimetry. As adsorbents pure sodium LTA (NaA) and FAU (NaX) zeolites and calcium exchanged CaNaA and CaNaX zeolites are used. Based on experimental loadings and heat of adsorption, the influence of the number and distribution of cations on different cation positions are discussed in detail. With increasing degree of exchange the increasing number of Ca2+-cations introduce energetically more valuable adsorption sites into the zeolites. On the other hand, the decreasing total number of cations has a negative effect on saturation loading. The impact of these opposing effects and the different occupation of cation positions on the interactions and mechanisms occurring are discussed. The loading increases from ethane to ethene to ethyne and shows higher values on FAU compared to LTA. In terms of interactions, due to the single bond, in ethane only dispersion and induction interactions are formed. In ethene and ethyne due to the double and triple bonds, respectively, additional quadrupole cation and π-interactions occur. In this study, for the first time the formation of a π-complex with Ca2+-cations at position I in LTA and at positions II, III, and III’ in FAU is demonstrated. For ethyne, additional π-complex formation with Na+-cations on the identical positions is also detected, which was previously unknown in literature.
Detail
An atomistic view on the uptake of aromatic compounds by cyclodextrin immobilized on mesoporous silica
Energy ( IF 8.857 ) Pub Date: 2022-03-07 , DOI: 10.1007/s10450-022-00356-w
The effect of immobilized \(\upbeta\)-cyclodextrin (bCD) molecules inside a mesoporous silica support on the uptake of benzene and p-nitrophenol from aqueous solution was investigated using all-atom molecular dynamics (MD) simulations. The calculated adsorption isotherms are discussed with respect to the free energies of binding for a 1:1 complex of bCD and the aromatic guest molecule. The adsorption capacity of the bCD-containing material significantly exceeds the amount corresponding to a 1:1 binding scenario, in agreement with experimental observations. Beside the formation of 1:2 and, to a lesser extent, 1:3 host:guest complexes, also host–host interactions on the surface as well as more unspecific host–guest interactions govern the adsorption process. The demonstrated feasibility of classical all-atom MD simulations to calculate liquid phase adsorption isotherms paves the way to a molecular interpretation of experimental data that are too complex to be described by empirical models.
Detail
The application of chitosan as an eco-filler of polymeric composites
Energy ( IF 8.857 ) Pub Date: 2023-07-13 , DOI: 10.1007/s10450-023-00403-0
The aim of the study was the synthesis of polymer biocomposites based on acrylates with the addition of various amounts of chitosan as an eco-filler. The composites (BPA.DA + NVP) were prepared using the photopolymerization technique. The obtained materials were subjected to physicochemical tests, determining, among others, their hardness and thermal properties by the DSC and TG/DTG methods. The ATR/FT-IR analysis and optical profilometer as well as the values of the solid surface tension calculated from the contact angle of model liquids and van Oss et al. approach to the solid-liquid interface tension were performed to confirm the chemical structure of the obtained biocomposites.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENERGY & FUELS 能源与燃料2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
22.50 158 Science Citation Index Science Citation Index Expanded Not
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